4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1012345-08-2
VCID: VC2885871
InChI: InChI=1S/C18H18N4O2/c23-12-13-1-3-14(4-2-13)16-11-19-18-6-5-17(21-22(16)18)20-15-7-9-24-10-8-15/h1-6,11-12,15H,7-10H2,(H,20,21)
SMILES: C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde

CAS No.: 1012345-08-2

Cat. No.: VC2885871

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde - 1012345-08-2

Specification

CAS No. 1012345-08-2
Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
IUPAC Name 4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzaldehyde
Standard InChI InChI=1S/C18H18N4O2/c23-12-13-1-3-14(4-2-13)16-11-19-18-6-5-17(21-22(16)18)20-15-7-9-24-10-8-15/h1-6,11-12,15H,7-10H2,(H,20,21)
Standard InChI Key NXPFHUPKORDOHQ-UHFFFAOYSA-N
SMILES C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2
Canonical SMILES C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2

Introduction

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde is a complex organic compound that has garnered attention in the scientific community due to its unique structural features and potential applications in chemistry and biology. This compound integrates several functional groups, including an imidazo[1,2-b]pyridazinyl core, a phenyl ring, and an oxan-4-ylamino substituent, which contribute to its chemical reactivity and biological activity.

Synthesis and Reaction Conditions

The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and the attachment of the oxan-4-ylamino and benzaldehyde groups. The specific conditions for each reaction step may vary based on the reagents used and the desired yield. Purification of intermediates is crucial to ensure high-quality final products.

Biological Activity and Applications

Research indicates that compounds with similar structural features to 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde exhibit promising biological activity. They have been investigated for their potential role as inhibitors in various enzymatic processes and may interact with specific receptors involved in cellular signaling pathways. The unique structure of this compound allows it to modulate biological functions, making it a candidate for further investigation in therapeutic applications.

Comparison with Related Compounds

Several compounds share structural similarities with 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde, including imidazopyridazine derivatives and sulfonamide compounds. These compounds highlight the uniqueness of the oxan-4-ylamino substituent and the benzaldehyde moiety in enhancing pharmacological properties.

CompoundStructural FeaturesUnique Aspects
Imidazopyridazine DerivativesImidazopyridazine coreVarying substituents affecting biological activity
Sulfonamide CompoundsSulfonamide functional groupDifferent side chains influencing solubility
Oxan-based CompoundsPresence of oxan ringVariability in amino substitutions

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